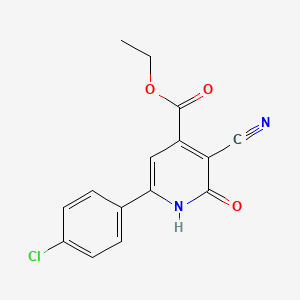![molecular formula C25H22N2O4 B1224006 N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide is a member of benzamides.
Scientific Research Applications
1. Synthesis and Structural Analysis
- A study by (Zhang, 2013) presented a method for constructing isoindolones, which are structurally novel for medicinal chemistry research. This method involved intramolecular amination of benzylic C–H bonds in related benzamide derivatives.
- Another research by (Kranjc et al., 2012) focused on synthesizing and analyzing the crystal structures of compounds structurally similar to N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide, highlighting their hydrogen-bonded dimer formation.
2. Catalytic and Chemical Properties
- The study by (Konishi et al., 2017) explored the palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives, showing their potential in synthetic chemistry.
- Research by (Xia et al., 2016) demonstrated the sulfonylation of similar compounds, showcasing a method with environmentally benign byproducts.
3. Anticancer Properties
- A study by (Ghorab & Alsaid, 2015) identified quinoline derivatives with significant anti-breast cancer activity, indicating the potential therapeutic applications of related compounds.
- In the research by (Deady et al., 2003), various carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , showed potent cytotoxic properties against various cancer cell lines.
4. Pharmacokinetics and Bioavailability
- A study on a similar compound, (Kim et al., 2008), focused on the pharmacokinetics, metabolism, and tissue distribution of an ALK5 inhibitor, demonstrating its potential as an anti-fibrotic drug.
5. Antimicrobial Activity
- Research by (Mohsen et al., 2014) synthesized new quinoxaline derivatives with amide moieties and evaluated their antimicrobial activity, suggesting potential applications in combating microbial infections.
properties
Product Name |
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide |
|---|---|
Molecular Formula |
C25H22N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H22N2O4/c1-30-18-11-13-19(21(15-18)31-2)23(27-25(29)17-7-4-3-5-8-17)20-12-10-16-9-6-14-26-22(16)24(20)28/h3-15,23,28H,1-2H3,(H,27,29) |
InChI Key |
RCLKJIVDBWUALW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)


![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)
![N-[2-furanyl-(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B1223934.png)
![N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B1223938.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223941.png)
![5-[[1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1223942.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1223945.png)
